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molecular formula C7H5NO3 B041214 3-Nitrobenzaldehyde CAS No. 99-61-6

3-Nitrobenzaldehyde

Cat. No. B041214
M. Wt: 151.12 g/mol
InChI Key: ZETIVVHRRQLWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04910345

Procedure details

190.0 g of water-moist m-nitrobenzaldehyde (containing 163.0 g of crude nitrobenzaldehyde of the composition: 1.5% by weight of o-isomer; 2.3% by weight of p-isomer; 96.2% by weight of m-isomer) were suspended in 445 g of water and 20.0 g of an emulsifier, which was prepared by condensation of m-cresol, formaldehyde, sodium sulphite and 2-naphthol-6-sulphonic acid, were added. The suspension was heated to 60° C. and adjusted to pH 10.4 using NaOH. The mixture was subsequently heated to reflux and stirred under reflux for 30 minutes. It was then cooled to 40° C., stirred at 40° C. for 2.5 hours and filtered off with suction. The filtered material was washed with water and freshly filtered with suction. After drying, 141.7 g of m-nitrobenzaldehyde were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-naphthol-6-sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
445 g
Type
solvent
Reaction Step Three
Quantity
163 g
Type
reactant
Reaction Step Four
Name
Quantity
190 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1C=O)([O-:3])=[O:2].C1[C:17]([OH:18])=CC=CC=1C.C=O.S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>O>[N+:1]([C:4]1[CH:5]=[C:8]([CH:9]=[CH:10][CH:11]=1)[CH:17]=[O:18])([O-:3])=[O:2] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
2-naphthol-6-sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
445 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
163 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
190 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 40° C.
STIRRING
Type
STIRRING
Details
stirred at 40° C. for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
The filtered material was washed with water
FILTRATION
Type
FILTRATION
Details
freshly filtered with suction
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 141.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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